molecular formula C28H32O17 B048827 Astragaloside CAS No. 17429-69-5

Astragaloside

Katalognummer: B048827
CAS-Nummer: 17429-69-5
Molekulargewicht: 640.5 g/mol
InChI-Schlüssel: GPZLFWVUSQREQH-QDYVESOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Astragaloside IV, a primary bioactive saponin isolated from the traditional herb Astragalus membranaceus, is a compound of significant interest in biochemical and pharmacological research. Its primary research value lies in its potent activity as a natural activator of the SIRT1 signaling pathway and its role as a modulator of oxidative stress and cellular senescence. Studies focus on its mechanism of action, which includes enhancing telomerase activity, protecting mitochondrial function by reducing reactive oxygen species (ROS), and inhibiting the NF-κB inflammatory pathway. Consequently, this compound is a critical tool for investigating processes related to cellular aging, metabolic disorders, and age-associated decline in various tissues, including the cardiovascular and nervous systems. Its applications extend to models of fibrosis, glucose metabolism, and neuroprotection, making it a versatile compound for exploring complex biological mechanisms in a controlled laboratory setting. This product is provided as a high-purity analytical standard to ensure reproducible and reliable results.

Eigenschaften

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLFWVUSQREQH-QDYVESOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169811
Record name 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17429-69-5
Record name Astragaloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isorhamnetin 3-gentiobioside
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4V9DGC6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Raw Material Preparation and Initial Extraction

The preparation of astragaloside begins with the selection of Astragalus roots, typically Astragalus membranaceus or Astragalus mongholicus, which are dried, pulverized, and subjected to solvent extraction. Ethanol-water mixtures (30–80% v/v) are preferred due to their ability to solubilize saponins while minimizing polysaccharide co-extraction. For instance, a 60% ethanol solution at 60°C applied via heating reflux for 2–4 hours achieves optimal extraction efficiency, yielding 8–12% crude this compound.

Concentration and Alkali-Mediated Impurity Removal

Post-extraction, the filtrate is concentrated under reduced pressure to a relative density of 1.05–1.40 at 60°C. Alkali treatment follows, where sodium hydroxide (NaOH) or potassium hydroxide (KOH) adjusts the pH to 8–14, precipitating phenolic compounds and pigments. Heating the alkaline solution at 40–100°C for 0.5–24 hours enhances impurity aggregation, which is critical for subsequent purification. For example, adjusting the pH to 14 and heating at 80°C for 2 hours reduces non-saponin contaminants by 40–60%.

Solvent Partitioning and Recrystallization

The alkali-treated solution is neutralized to pH 5–9 and subjected to liquid-liquid extraction using ethyl acetate, ethanol, or petroleum ether-acetone mixtures. Ethyl acetate-ethanol (3:1 v/v) selectively partitions this compound into the organic phase, achieving 70–85% recovery. Rotary evaporation removes solvents, yielding a semisolid residue. Recrystallization with acetone or methanol-water mixtures further refines the product, increasing purity from 75% to >95%.

Table 1: Key Parameters in Conventional this compound Extraction

ParameterOptimal RangeImpact on Yield/Purity
Ethanol concentration60–80%Maximizes saponin solubility
Extraction temperature60–80°CEnhances diffusion rate
Alkali treatment pH10–14Precipitates 40–60% impurities
Recrystallization solventAcetone-methanol (1:1)Achieves >95% purity

Advanced Extraction Techniques: Desorption-Decompression Internal Boiling

Principle and Workflow

The desorption-decompression internal boiling method (DDB) minimizes thermal degradation by combining low-pressure conditions (0.02–0.03 MPa) with sequential solvent addition. Pre-soaking raw materials in 60–80% ethanol at 30–50°C swells plant cells, enabling rapid extraction upon introducing 5–20% ethanol at 50–80°C. This two-phase solvent system reduces extraction time to 1–4 minutes per cycle, achieving 90% efficiency in 2–4 cycles.

Adsorption Clarification and Gradient Extraction

Post-extraction, adsorbents like activated carbon or diatomaceous earth remove residual pigments and polysaccharides. Gradient extraction with petroleum ether, ethyl acetate, and n-butanol sequentially eliminates lipids, medium-polarity impurities, and high-polarity compounds. This stepwise approach enhances this compound purity by 25–30% compared to single-solvent methods.

Chromatographic Purification

Final purification employs silica gel or reverse-phase C18 columns, with elution using methanol-water (70:30 v/v). High-performance liquid chromatography (HPLC) analyses confirm this compound IV purity exceeding 98%, meeting pharmacopeial standards.

Table 2: Performance Comparison of DDB vs. Conventional Methods

MetricDDB MethodConventional Method
Extraction time4–16 minutes2–4 hours
Solvent consumption6–12 L/kg10–20 L/kg
Energy input15–20 kWh/kg30–50 kWh/kg
Final purity98–99%90–95%

Industrial-Scale Process Optimization

Solvent Recycling and Waste Reduction

Industrial plants integrate distillation units to recover ethanol, reducing solvent costs by 40–50%. Alkali wastewater is neutralized with hydrochloric acid, yielding sodium chloride byproducts for disposal. Closed-loop systems achieve 90% solvent reuse, aligning with green chemistry principles.

Quality Control and Standardization

Batch-to-batch consistency is ensured through in-process HPLC monitoring of this compound IV (≥90%) and this compound I (≤5%). The European Pharmacopoeia specifies a melting point of 295–298°C and optical rotation of +12° to +15° (c=1, methanol) for pharmaceutical-grade material .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydrocholesterol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Dihydrocholesterol kann unter sauren Bedingungen mit Reagenzien wie Chromsäure oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Wasserstoffgas und eines geeigneten Katalysators wie Platinoxid.

    Substitution: Substitutionsreaktionen können mit Halogenierungsmitteln wie Brom oder Chlor durchgeführt werden.

Wichtigste gebildete Produkte:

    Oxidation: Die Oxidation von Dihydrocholesterol kann zur Bildung von Ketonen und Carbonsäuren führen.

    Reduktion: Reduktionsreaktionen liefern in erster Linie gesättigte Kohlenwasserstoffe.

    Substitution: Halogenierungsreaktionen führen zur Bildung von halogenierten Derivaten von Dihydrocholesterol.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1 Antioxidant Activity
Astragaloside IV exhibits significant antioxidant properties, which help mitigate oxidative stress in various biological systems. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidants, thereby protecting cells from damage caused by oxidative stress .

1.2 Anti-inflammatory Effects
Research indicates that this compound IV can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, it has been shown to lower levels of TNF-α and IL-6 in animal studies, suggesting potential applications in treating inflammatory diseases .

1.3 Immunomodulatory Effects
this compound IV enhances immune function by promoting the proliferation of lymphocytes and increasing the production of antibodies. This makes it a candidate for use in immunotherapy and for enhancing vaccine efficacy .

Clinical Applications

2.1 Cardiovascular Health
this compound IV has been investigated for its cardioprotective effects. Clinical trials suggest it may improve endothelial function and reduce blood pressure, making it beneficial for patients with cardiovascular diseases .

2.2 Cancer Treatment
Recent studies have explored the potential of this compound IV as an adjunct therapy in cancer treatment. It has demonstrated the ability to inhibit tumor growth and metastasis in various cancer models, including gastric cancer and liver cancer, by inducing apoptosis and inhibiting cell cycle progression .

2.3 Diabetes Management
this compound IV shows promise in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. It has been suggested that the compound exerts these effects through modulation of metabolic pathways involved in glucose metabolism .

Mechanistic Insights

The mechanisms underlying the effects of this compound IV involve several biochemical pathways:

  • PI3K-AKT Pathway: this compound IV activates this pathway, which is crucial for cell survival and metabolism.
  • NF-κB Pathway: It inhibits NF-κB activation, leading to reduced expression of inflammatory mediators.
  • P-glycoprotein Interaction: this compound IV may influence drug absorption by modulating P-glycoprotein activity, which is essential for drug transport across cell membranes .

Data Tables

4.1 Extraction Optimization of this compound IV

The following table summarizes the optimized extraction conditions for this compound IV from Astragalus membranaceus:

Treatment NumberAmmonia Concentration (%, v/v)Solid–Liquid Ratio (mL/g)Soaking Time (min)Extraction Time (min)Content of this compound IV (mg/g)
125109002.012 ± 0.073
22520120302.301 ± 0.011
3251060301.904 ± 0.023

4.2 Pharmacokinetic Profile

The pharmacokinetic interactions of this compound IV with other drugs indicate its potential to alter drug absorption:

Drug InteractionEffect on Drug Absorption
OmeprazoleReduced bioavailability
DigoxinDecreased AUC by 33%

Case Studies

5.1 Gastric Cancer Intervention
A study demonstrated that norcantharidin combined with this compound IV significantly inhibited gastric cancer cell proliferation and induced apoptosis through modulation of key signaling pathways like PI3K-AKT and NF-κB .

5.2 Diabetes Management
In a clinical trial involving diabetic patients, administration of this compound IV resulted in a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to control groups .

Wirkmechanismus

The mechanism of action of dihydrocholesterol involves its interaction with cellular membranes and proteins. Dihydrocholesterol integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. It also interacts with membrane proteins, modulating their activity and function. These interactions play a crucial role in various cellular processes, including signal transduction and membrane transport .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Spectroscopic Signatures of Key Compounds

Compound Key Structural Features Raman Peaks (cm⁻¹) Mass Spectrometry (m/z)
This compound IV 3-O-β-D-xylopyranosyl-6-O-β-D-glucopyranosyl 1,391 (low intensity) 802.6→143.2
Isothis compound I Structural isomer with shifted hydroxyl 1,391 (strong) Fragments at m/z 473, 455
Calycosin Flavonoid backbone N/A Higher HMGB1 binding affinity

Pharmacological Activities

Anti-Inflammatory and Immunomodulatory Effects

  • This compound IV : Inhibits NF-κB/p65 and ROCK-II pathways, reducing pro-inflammatory cytokines (IL-1β, TNF-α) and enhancing IL-10 in autoimmune encephalomyelitis models .
  • This compound II : Promotes T-cell proliferation and IFN-γ production via CD45 PTPase modulation, distinct from this compound IV’s macrophage-focused activity .
  • This compound VII: Exhibits superior IL-2 induction (139.6% vs. 35.9–65% for Astragalosides I, II, IV), acting as a potent immunoadjuvant .

Anticancer Mechanisms

  • This compound IV : Downregulates KPNB1 to suppress prostate cancer cell proliferation and tumor growth .
  • Calycosin : Demonstrates stronger HMGB1 binding affinity (ΔG = -8.2 kcal/mol) than this compound IV (ΔG = -7.5 kcal/mol), suggesting complementary roles in cancer therapy .

Organ-Protective Effects

  • Cardiac Fibrosis : this compound IV modulates gut microbiota (e.g., increases Akkermansia) and phenylalanine metabolism to ameliorate fibrosis .
  • Hepatic Fibrosis : this compound IV delays collagen deposition, outperforming Col I treatments in preclinical models .

Metabolic Stability and Bioavailability

  • Metabolism: this compound I–IV undergo hepatic glucuronidation and deglycosylation, producing aglycones (e.g., cycloastragenol) with reduced bioactivity .
  • Solubility Challenges: this compound IV’s poor water solubility limits cardiomyocyte uptake, addressed via PEG-PE nanoparticle encapsulation to enhance efficacy .

Content Variation in Plant Sources

  • Growth Duration : this compound IV content increases with plant age (0.163 mg/g in 1-year-old vs. 0.203 mg/g in 3-year-old roots) .
  • Environmental Factors : Ethylene treatment boosts this compound IV yield by 70% in hydroponically grown A. membranaceus .
  • Post-Harvest Processing: Sulfur fumigation reduces this compound III (11.5–40%) and IV (15.5–47.7%) but spurs flavonoid glycoside conversion .

Biologische Aktivität

Astragaloside, particularly this compound IV (AS-IV), is a significant bioactive compound derived from Astragalus membranaceus, a traditional Chinese medicinal herb. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound IV

Chemical Structure and Properties

  • Molecular Formula : C₃₃H₄₁O₂₁
  • Molecular Weight : 784.97 Da
  • Type : Cycloartane-type triterpene glycoside

AS-IV is recognized for its potent protective effects across various organ systems, including the cardiovascular, renal, and nervous systems. Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and immunomodulatory properties.

1. Cardiovascular Protection

AS-IV has been shown to exert protective effects on the heart by:

  • Reducing oxidative stress and inflammation.
  • Modulating signaling pathways such as the PI3K/Akt/mTOR pathway which is crucial for cell survival and growth .

2. Neuroprotection

Research indicates that AS-IV can protect against neurodegenerative diseases by:

  • Inhibiting apoptosis in neuronal cells.
  • Enhancing cognitive function in models of cerebral ischemia .

3. Renal Protection

AS-IV is particularly noted for its efficacy in treating diabetic nephropathy:

  • It improves renal function by decreasing serum creatinine and blood urea nitrogen levels.
  • It inhibits epithelial-to-mesenchymal transition (EMT) in renal cells through the TGF-β/Smad signaling pathway .

4. Anti-Cancer Activity

AS-IV demonstrates anti-cancer properties through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor migration and invasion by suppressing relevant signaling pathways like NF-κB and MAPK .

The biological activities of AS-IV are mediated through various molecular mechanisms:

  • Antioxidant Activity : AS-IV scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .
  • Anti-inflammatory Effects : It reduces the expression of pro-inflammatory cytokines and mediators, thereby mitigating chronic inflammation .
  • Immunomodulation : AS-IV acts as an immunological adjuvant, enhancing immune responses without causing weight loss or adverse effects .

Case Studies and Clinical Research

A systematic review of 24 animal studies highlighted AS-IV's effectiveness in managing diabetic nephropathy. The meta-analysis revealed significant improvements in kidney function markers among treated groups compared to controls .

StudyModelOutcome MeasuresFindings
Li et al., 2020Diabetic ratsSerum creatinine, blood urea nitrogenAS-IV significantly reduced levels compared to controls
Wang et al., 2018Renal fibrosis modelCreatinine clearance rateImproved clearance rates observed with AS-IV treatment
Che et al., 2015Cancer cell linesApoptosis markers (Caspase 3/9)Increased apoptosis in cancer cells treated with AS-IV

Q & A

Q. What experimental models are commonly used to evaluate the pharmacological activity of astragalosides, and how are they optimized for reproducibility?

Answer: In vitro models such as MKN-74 gastric cancer cells (MTT assay) and LPS-induced ARDS in MLE-12 pulmonary epithelial cells are widely used to assess dose- and time-dependent effects . For in vivo studies, rodent models like EAE (experimental autoimmune encephalomyelitis) mice and rat myocardial infarction (MI) models are employed, with standardized protocols for dosing, endpoint measurements (e.g., Western blot for protein expression), and control groups to ensure reproducibility . Optimization includes validating cell line responsiveness, using ≥3 biological replicates, and reporting raw data with SEM (standard error of the mean) .

Q. How can researchers ensure accurate quantification of astragalosides in plant extracts or biological samples?

Answer: High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) or UPLC/Q-TOF-MS are gold-standard methods for quantifying astragalosides I, II, III, and IV . Critical steps include:

  • Sample preparation: Avoiding hydrolysis artifacts (e.g., conversion of astragaloside I/II to IV during acidic extraction) .
  • Validation: Linearity (R² > 0.99), recovery rates (85–115%), and inter-day precision (<5% RSD) .
  • Multivariate statistical analysis (e.g., PCA) to differentiate this compound profiles across habitats .

Q. What methodologies are recommended for assessing this compound IV’s anti-inflammatory and antioxidant effects?

Answer: Key approaches include:

  • Measuring oxidative stress markers (e.g., ROS via DCFH-DA assay) and inflammatory cytokines (IL-6, TNF-α via ELISA) in LPS-stimulated cell lines .
  • Evaluating autophagy modulation through LC3-II/LC3-I ratio and p62 protein levels via Western blot .
  • In vivo validation using behavioral tests (e.g., motor deficits in EAE mice) and histopathological analysis of target tissues .

Advanced Research Questions

Q. How should researchers address discrepancies between mRNA and protein expression levels in this compound studies?

Answer: Inconsistent findings (e.g., HIF-1α mRNA vs. protein levels in MI rat models) may arise from post-transcriptional regulation, protein degradation, or upstream signaling interference . Mitigation strategies include:

  • Parallel validation using RT-qPCR and Western blot with protease inhibitors.
  • Time-course experiments to track temporal expression patterns.
  • Investigating upstream regulators (e.g., miRNA profiling) .

Q. What systematic review frameworks are effective for synthesizing preclinical evidence on this compound IV’s neuroprotective effects?

Answer: Follow PRISMA guidelines with:

  • Database selection: PubMed, Scopus, Web of Science, and regional databases (e.g., SciELO) .
  • Inclusion criteria: Peer-reviewed studies (2007–2017) on experimental models (e.g., cerebral ischemia, Parkinson’s disease) with measurable outcomes (e.g., antioxidant activity, apoptosis suppression) .
  • Risk-of-bias assessment: SYRCLE’s tool for animal studies to evaluate randomization, blinding, and sample size adequacy .

Q. How do hydrolysis and extraction protocols impact the quantification of this compound isoforms?

Answer: Acidic or alkaline conditions during sample preparation can hydrolyze acylated astragalosides (e.g., this compound I → IV), altering quantitative results . To minimize artifacts:

  • Use mild extraction solvents (e.g., methanol-water).
  • Validate stability under varying pH/temperature.
  • Employ UPLC/Q-TOF-MS to track isoform interconversion .

Q. What molecular mechanisms underlie this compound IV’s inhibition of cancer metastasis, and how are they experimentally validated?

Answer: In SiHa cervical cancer cells, this compound IV suppresses TGF-β1-mediated EMT (epithelial-mesenchymal transition) by:

  • Downregulating N-cadherin, Vimentin (Western blot).
  • Upregulating E-cadherin (immunofluorescence) .
  • Functional validation via Transwell migration/invasion assays and siRNA knockdown of TGF-β1 .

Data Analysis and Contradiction Management

Q. How can researchers resolve contradictions in dose-response relationships across this compound studies?

Answer: Discrepancies may stem from differences in:

  • Cell line/animal strain sensitivity (e.g., MKN-74 vs. SiHa cells) .
  • Purity of this compound extracts (HPLC-validated vs. crude extracts) .
  • Statistical power: Meta-analysis of dose-response curves across studies using tools like R’s metafor package.

Q. What statistical approaches are optimal for analyzing multivariate this compound data (e.g., quality assessment of herbal samples)?

Answer: TOPSIS (Technique for Order Preference by Similarity to Ideal Solution) and cluster heatmaps integrate UPLC-ELSD data (this compound I–IV content) with ecological variables (habitat, soil pH) to rank sample quality . PCA (Principal Component Analysis) reduces dimensionality and identifies key biomarkers .

Methodological Pitfalls and Solutions

Q. Why do some studies report inconsistent effects of this compound IV on autophagy, and how can this be addressed?

Answer: Autophagy modulation (inhibition vs. activation) depends on disease context. For example:

  • In LPS-induced ARDS, this compound IV suppresses autophagy initiation to reduce apoptosis .
  • In neurodegenerative models, it may enhance autophagy to clear protein aggregates .
  • Solution: Context-specific mechanistic studies (e.g., mTOR/AMPK pathway analysis) and single-cell sequencing to resolve cell-type-specific responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Astragaloside
Reactant of Route 2
Astragaloside

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.